4,6-Dimethoxybenzo[d][1,3]dioxole 4,6-Dimethoxybenzo[d][1,3]dioxole
Brand Name: Vulcanchem
CAS No.: 68803-49-6
VCID: VC8170340
InChI: InChI=1S/C9H10O4/c1-10-6-3-7(11-2)9-8(4-6)12-5-13-9/h3-4H,5H2,1-2H3
SMILES: COC1=CC2=C(C(=C1)OC)OCO2
Molecular Formula: C9H10O4
Molecular Weight: 182.17 g/mol

4,6-Dimethoxybenzo[d][1,3]dioxole

CAS No.: 68803-49-6

Cat. No.: VC8170340

Molecular Formula: C9H10O4

Molecular Weight: 182.17 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dimethoxybenzo[d][1,3]dioxole - 68803-49-6

Specification

CAS No. 68803-49-6
Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
IUPAC Name 4,6-dimethoxy-1,3-benzodioxole
Standard InChI InChI=1S/C9H10O4/c1-10-6-3-7(11-2)9-8(4-6)12-5-13-9/h3-4H,5H2,1-2H3
Standard InChI Key SJLYRAGVKQQJRF-UHFFFAOYSA-N
SMILES COC1=CC2=C(C(=C1)OC)OCO2
Canonical SMILES COC1=CC2=C(C(=C1)OC)OCO2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The benzodioxole scaffold consists of a benzene ring fused to a 1,3-dioxole ring, creating a rigid bicyclic system. In 4,6-dimethoxybenzo[d] dioxole, methoxy (-OCH₃) groups occupy the para positions relative to the dioxole oxygen atoms (Figure 1). The IUPAC name, 4,6-dimethoxy-1,3-benzodioxole, reflects this substitution pattern. Key structural descriptors include:

  • Molecular Formula: C₉H₁₀O₄

  • Molecular Weight: 182.17 g/mol

  • Canonical SMILES: COC1=CC2=C(C(=C1)OC)OCO2

The methoxy groups introduce electron-donating effects, influencing the compound’s reactivity in electrophilic aromatic substitution and oxidation reactions .

Comparative Analysis of Benzodioxole Derivatives

The structural and functional diversity within the benzodioxole family is illustrated in Table 1, which contrasts 4,6-dimethoxybenzo[d] dioxole with related compounds.

Property4,6-Dimethoxybenzo[d] dioxole4,5-Dimethoxy-6-allylbenzo[d] dioxole 4,7-Dimethoxybenzo[d][1, dioxole-5-carbaldehyde
CAS No.68803-49-6484-31-1Not reported
Molecular FormulaC₉H₁₀O₄C₁₂H₁₄O₄C₁₀H₁₀O₅
Molecular Weight (g/mol)182.17222.24210.18
Functional GroupsMethoxy (×2), dioxoleMethoxy (×2), allyl, dioxoleMethoxy (×2), formyl, dioxole

Table 1: Structural comparison of benzodioxole derivatives .

Synthetic Methodologies

Nucleophilic Substitution Routes

The synthesis of 4,6-dimethoxybenzo[d] dioxole derivatives often begins with halogenated precursors. For example, bromination of 4,7-dimethoxybenzo[d][1, dioxole-5-carbaldehyde using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in chloroform yields brominated intermediates, which can undergo demethylation or further functionalization . While this method targets 4,7-substituted analogues, analogous strategies could be adapted for 4,6-dimethoxy derivatives by adjusting starting materials and reaction conditions.

Pd-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, offer routes to introduce methoxy groups regioselectively. For instance, the Pd-mediated methoxylation of dibromobenzodioxoles has been employed to synthesize dimethoxy variants, though specific protocols for 4,6-dimethoxy isomers remain undocumented in the literature.

Challenges in Regiocontrol

Achieving precise regiocontrol in dimethoxybenzodioxole synthesis remains a significant hurdle. Competing substitution patterns often lead to mixtures of isomers, necessitating advanced separation techniques like high-performance liquid chromatography (HPLC) or crystallization .

Physicochemical and Spectroscopic Characterization

Chromatographic Behavior

Gas chromatography (GC) retention indices for benzodioxole derivatives on non-polar columns (e.g., HP-5MS) range from 1613 to 1644 Kovats units, influenced by alkyl or methoxy substituents . These values aid in the identification of 4,6-dimethoxybenzo[d][1, dioxole in complex mixtures.

Applications in Organic Synthesis

Building Blocks for Alkaloid Synthesis

4,6-Dimethoxybenzo[d] dioxole serves as a precursor in the synthesis of Amaryllidaceae alkaloids, such as lycorine and narciclasine analogues . Its rigid structure provides stereochemical control in cyclization reactions, as demonstrated in the preparation of trans-dihydronarciclasine intermediates .

Materials Science

The compound’s thermal stability (decomposition temperature >250°C) and low polarity make it suitable for polymer additives or liquid crystal components .

Analytical and Industrial Considerations

Quality Control Protocols

Industrial-scale production requires stringent purity assessments via:

  • HPLC: Reverse-phase C18 columns with UV detection at 254 nm.

  • Mass Spectrometry: Electrospray ionization (ESI-MS) for molecular ion confirmation (m/z 182.17 [M+H]⁺).

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s mode of action in biological systems using molecular docking and kinase inhibition assays.

  • Synthetic Optimization: Develop regioselective methoxylation protocols to minimize isomer formation.

  • Structure-Activity Relationships (SAR): Systematically modify substituents to enhance pharmacological efficacy.

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